molecular formula C12H9F3N2 B597445 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine CAS No. 1261591-62-1

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine

Cat. No.: B597445
CAS No.: 1261591-62-1
M. Wt: 238.213
InChI Key: CHRAELMJXLIMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as sodium methoxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)phenyl)pyridin-4-amine is unique due to the presence of both a trifluoromethyl group and a pyridine ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, reactivity, and potential for diverse applications in various fields.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)9-3-1-2-8(6-9)10-7-17-5-4-11(10)16/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAELMJXLIMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734705
Record name 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261591-62-1
Record name 3-[3-(Trifluoromethyl)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.